(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl) acetate
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Overview
Description
(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl) acetate is a heterocyclic compound that belongs to the pyrazolopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyrazolo[3,4-d]pyrimidine core with a methyl group at the 1-position and an acetate group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methylpyrazolo[3,4-d]pyrimidin-4-yl) acetate can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 3-amino-1-methylpyrazole with ethyl acetoacetate in the presence of a base such as sodium ethoxide can lead to the formation of the desired compound . The reaction typically requires refluxing the mixture in ethanol for several hours to achieve good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolopyrimidine derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazolopyrimidine analogs.
Substitution: The acetate group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazolopyrimidine N-oxides, while reduction can produce dihydropyrazolopyrimidines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for various diseases.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1-Methylpyrazolo[3,4-d]pyrimidin-4-yl) acetate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and proteins involved in disease pathways . The compound can bind to active sites of enzymes, thereby blocking their activity and leading to therapeutic effects. Additionally, it may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A closely related compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with potential therapeutic applications.
Uniqueness
(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl) acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and acetate groups enhances its stability and bioactivity compared to other pyrazolopyrimidine derivatives.
Properties
CAS No. |
5334-55-4 |
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Molecular Formula |
C8H8N4O2 |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
(1-methylpyrazolo[3,4-d]pyrimidin-4-yl) acetate |
InChI |
InChI=1S/C8H8N4O2/c1-5(13)14-8-6-3-11-12(2)7(6)9-4-10-8/h3-4H,1-2H3 |
InChI Key |
UJSFCVIMPYDMSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=NC=NC2=C1C=NN2C |
Origin of Product |
United States |
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